- CYP199A4 catalyses the efficient demethylation and demethenylation of para-substituted benzoic acid derivatives, RSC Advances, 2015, 5(64), 52007-52018

Cas no 90111-34-5 (4-Hydroxy-2-methoxybenzoic acid)

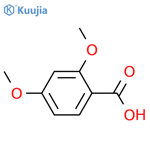

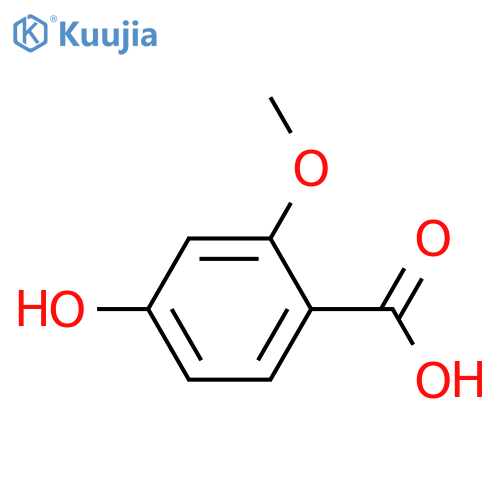

90111-34-5 structure

商品名:4-Hydroxy-2-methoxybenzoic acid

4-Hydroxy-2-methoxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxy-2-methoxybenzoic acid

- Benzoic acid,4-hydroxy-2-methoxy-

- Pluchoic acid

- 4-Hydroxy-2-methoxybenzoic acid (ACI)

- o-Anisic acid, 4-hydroxy- (7CI)

- 2-Methoxy-4-hydroxy-benzoic acid

- AC-1734

- 4-HYDROXY-2-METHOXY-BENZOICACID

- 2-Methoxy-4-hydroxybenzoic acid

- DTXSID50507155

- A903043

- MFCD06203226

- 4-Hydroxy-2-methoxy-benzoic acid

- AT19378

- 90111-34-5

- FT-0730558

- SCHEMBL901018

- AKOS006344015

- GWYPJBKNXSRAPX-UHFFFAOYSA-N

- CS-0196013

- 4-Hydroxy-2-methoxybenzoicacid

- MB03687

- Benzoic acid, 4-hydroxy-2-methoxy-

- DTXCID90457963

- 4-hydroxy-2-methoxybenzoate

- DA-01321

-

- MDL: MFCD06203226

- インチ: 1S/C8H8O4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3,(H,10,11)

- InChIKey: GWYPJBKNXSRAPX-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C(OC)=CC(O)=CC=1)O

計算された属性

- せいみつぶんしりょう: 168.04225873g/mol

- どういたいしつりょう: 168.04225873g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 5

- トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.351±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 305-306.5 ºC

- ふってん: 369.4±27.0 °C at 760 mmHg

- フラッシュポイント: 156.8±17.2 °C

- 屈折率: 1.586

- ようかいど: 微溶性(7.7 g/l)(25ºC)、

- じょうきあつ: 0.0±0.9 mmHg at 25°C

4-Hydroxy-2-methoxybenzoic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Hydroxy-2-methoxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H855045-10mg |

4-Hydroxy-2-methoxybenzoic Acid |

90111-34-5 | 10mg |

$104.00 | 2023-05-18 | ||

| abcr | AB248062-1 g |

4-Hydroxy-2-methoxybenzoic acid |

90111-34-5 | 1g |

€385.40 | 2022-03-25 | ||

| Alichem | A014003092-250mg |

4-Hydroxy-2-methoxybenzoic acid |

90111-34-5 | 97% | 250mg |

$504.00 | 2023-08-31 | |

| Aaron | AR019GLJ-100mg |

4-hydroxy-2-methoxybenzoic acid |

90111-34-5 | 98% | 100mg |

$78.00 | 2025-02-12 | |

| Apollo Scientific | OR8922-100mg |

4-Hydroxy-2-methoxybenzoic acid |

90111-34-5 | 100mg |

£70.00 | 2025-02-20 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9118-500.0mg |

4-hydroxy-2-methoxybenzoic acid |

90111-34-5 | 97% | 500.0mg |

¥1465.0000 | 2024-08-02 | |

| Apollo Scientific | OR8922-1g |

4-Hydroxy-2-methoxybenzoic acid |

90111-34-5 | 1g |

£303.00 | 2025-02-20 | ||

| abcr | AB248062-500mg |

4-Hydroxy-2-methoxybenzoic acid |

90111-34-5 | 500mg |

€341.00 | 2023-09-12 | ||

| TRC | H855045-25mg |

4-Hydroxy-2-methoxybenzoic Acid |

90111-34-5 | 25mg |

$167.00 | 2023-05-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266683-100mg |

4-Hydroxy-2-methoxybenzoic acid |

90111-34-5 | 98% | 100mg |

¥750.00 | 2024-04-26 |

4-Hydroxy-2-methoxybenzoic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: Cytochrome P450

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Oxygen

リファレンス

- Oxidation of creosol with oxygen in alkaline solution. Model experiments on oxygen pulping of wood, Monatshefte fuer Chemie, 1980, 111(5), 1025-41

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

1.2 Reagents: Hydrochloric acid

1.2 Reagents: Hydrochloric acid

リファレンス

- Synthesis and biological activity of carbamoyl substituted phenoxylalkylamine derivatives, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(3), 181-186

合成方法 4

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Diethyl ether

リファレンス

- Heteroatom-facilitated lithiations, Organic Reactions (Hoboken, 1979, 26,

4-Hydroxy-2-methoxybenzoic acid Raw materials

4-Hydroxy-2-methoxybenzoic acid Preparation Products

4-Hydroxy-2-methoxybenzoic acid 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

90111-34-5 (4-Hydroxy-2-methoxybenzoic acid) 関連製品

- 5446-02-6(Methyl 4-methoxysalicylate)

- 1466-76-8(2,6-Dimethoxybenzoic acid)

- 134-11-2(2-Ethoxybenzoic acid)

- 91-52-1(2,4-Dimethoxybenzoic acid)

- 490-64-2(2,4,5-Trimethoxybenzoic acid)

- 529-75-9(2-Methoxybenzoic acid)

- 570-02-5(2,4,6-Trimethoxybenzoic acid)

- 573-11-5(2,3,4-Trimethoxybenzoic acid)

- 579-75-9(2-Methoxybenzoic acid)

- 2100-31-4(2-Propoxybenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90111-34-5)4-Hydroxy-2-methoxybenzoic acid

清らかである:99%

はかる:1g

価格 ($):341.0